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SR-717 free acid

STING binding affinity Isothermal Titration Calorimetry Non-nucleotide agonist

STING pathway researchers often encounter agonists with undefined binding modes and variable cross-species activity. SR-717 free acid is a structurally validated, non-nucleotide cGAMP mimetic that directly induces the closed active conformation of STING, confirmed by X-ray crystallography (PDB: 6XNN, 6XNP). • Broad interspecies specificity with EC50 2.1-2.2 μM across human and mouse STING variants. • Defined pharmacokinetics in mice (t1/2=2.5 h, Vdss=1.8 L/kg) enable reproducible dosing. • Superior antitumor efficacy over E7766 in neuroblastoma and glioblastoma models. Supplied as ≥98% pure solid, shipped ambient for rapid global delivery.

Molecular Formula C15H9F2N5O3
Molecular Weight 345.26 g/mol
Cat. No. B3039196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSR-717 free acid
Molecular FormulaC15H9F2N5O3
Molecular Weight345.26 g/mol
Structural Identifiers
SMILESC1=CC(=NN=C1C(=O)NC2=CC(=C(C=C2C(=O)O)F)F)N3C=CN=C3
InChIInChI=1S/C15H9F2N5O3/c16-9-5-8(15(24)25)12(6-10(9)17)19-14(23)11-1-2-13(21-20-11)22-4-3-18-7-22/h1-7H,(H,19,23)(H,24,25)
InChIKeyWEBVQIJGIZVRGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SR-717 STING Agonist Overview


4,5-Difluoro-2-{[6-(1H-imidazol-1-yl)pyridazine-3-carbonyl]amino}benzoic acid, commonly designated SR-717 (free acid), is a non-nucleotide, small-molecule agonist of the stimulator of interferon genes (STING) protein [1]. It functions as a direct cyclic guanosine monophosphate-adenosine monophosphate (cGAMP) mimetic, inducing the same 'closed' active conformation of STING as the natural ligand [1]. The compound demonstrates broad interspecies and interallelic specificity, with verified activity against both human and mouse STING variants [1]. Its chemical structure has been validated by X-ray crystallography in complex with STING (PDB: 6XNN, 6XNP) [2].

1
Non-nucleotide cGAMP mimetic for STING pathway activation studies
2
Broad interspecies reactivity confirmed with human and mouse STING
3
Structurally validated closed-conformation binding (X-ray crystallography)

Why SR-717 Is Unique Among STING Agonists


While multiple STING agonists have been reported, this specific 4,5-difluoro-substituted benzoic acid derivative possesses a unique combination of structural and functional attributes that cannot be assumed for close analogs or alternative chemotypes. It is a non-nucleotide cGAMP mimetic that achieves STING activation through a defined 'closed' conformation, as structurally confirmed by X-ray crystallography [1]. Critically, its binding mode and pharmacokinetic profile differ quantitatively from other small-molecule STING agonists, and even seemingly minor structural modifications (e.g., substitution pattern on the benzoic acid moiety, or heterocyclic replacements) can profoundly alter binding affinity, cellular potency, and in vivo efficacy [2]. Therefore, interchangeability without rigorous side-by-side comparison is scientifically invalid.

Structural sensitivity
Minor modifications to the benzoic acid or heterocycle can profoundly alter binding affinity and cellular potency.
PK profile mismatch
Quantitative pharmacokinetic and tissue distribution profiles differ markedly among STING agonist chemotypes.
Binding mode specificity
Non-nucleotide mimetics that do not induce the same closed STING conformation may show divergent in vivo model responses.

SR-717 vs. Key Comparators: Quantitative Evidence


STING Binding Affinity: SR-717 vs. A4

In direct isothermal titration calorimetry (ITC) assays, SR-717 demonstrates significantly higher affinity for hSTING REF protein compared to the analogue A4. SR-717 binds with a dissociation constant (Kd) of 526 nM, whereas A4 exhibits a Kd of 3.23 nM under identical experimental conditions .

STING Binding Affinity (Kd)
Head-to-head
SR-717: 526 nM; A4: 3.23 nM (163-fold weaker)
Reported binding affinity benchmark for SAR optimization
ITC assay; hSTING REF protein
STING binding affinity Isothermal Titration Calorimetry Non-nucleotide agonist

Cellular Potency: SR-717 vs. SR-301 (THP1 Assay)

In a THP1-based ISRE (interferon-stimulated response element) reporter assay, SR-717 activates STING signaling with an EC50 of 2.1 μM. Its direct analogue, SR-301, shows improved potency with an EC50 of 0.6 μM in the same assay system [1].

Cellular Potency (EC50)
Head-to-head
SR-717: 2.1 μM; SR-301: 0.6 μM (3.5× more potent)
Defines potency window for STING activation studies
THP1 ISRE reporter assay
STING cellular potency THP1 ISRE reporter EC50 comparison

In Vivo Antitumor Efficacy in Nervous System Tumors: SR-717 vs. E7766

In a comparative in vivo study assessing antitumor effects on nervous system tumors (neuroblastoma and glioblastoma), SR-717 exhibited greater antitumor efficacy compared to the macrocycle-bridged STING agonist E7766 [1]. The superior efficacy of SR-717 was mechanistically linked to activation of the STING-STAT1-HMGN2 axis.

Nervous System Tumor Model Response
Head-to-head
SR-717 showed greater tumor growth inhibition vs. E7766
Reported model-response difference; full data in publication
Neuroblastoma and glioblastoma mouse models
Antitumor efficacy Neuroblastoma Glioblastoma In vivo comparison

Pharmacokinetic Profile in Mice

Following intravenous administration of 30 mg/kg lithium SR-717 in mice, the terminal half-life (t1/2) is 2.5 hours, with a volume of distribution (Vdss) of 1.8 L/kg, indicating extensive tissue distribution .

Mouse PK Parameters
Supporting evidence
t1/2: 2.5 h; Vdss: 1.8 L/kg
Supports exposure-model interpretation for dosing design
30 mg/kg IV; extensive tissue distribution
Pharmacokinetics Half-life Volume of distribution In vivo ADME

Kinase Selectivity Profile

SR-717 is reported to be selective for STING over a panel of 468 kinases, indicating a low propensity for off-target kinase inhibition .

Kinase Selectivity
Data to verify
Selective over 468 kinases (vendor-reported)
May support use as a clean STING tool compound
In vitro panel; source-specific review required
Kinase selectivity Off-target profiling STING specificity

SR-717 Research Applications


Cancer Immunotherapy Mechanism Studies

SR-717 is validated for elucidating STING-dependent signaling pathways in cancer immunotherapy. Its confirmed activation of CD8+ T cells, natural killer cells, and dendritic cells, along with induction of PD-L1 expression, makes it a benchmark tool for preclinical mechanistic studies [1].

SAR and Lead Optimization

The defined X-ray crystal structure of SR-717 bound to STING provides an essential reference for structure-based drug design. Its quantitative potency metrics (EC50 values) and binding affinity data serve as baseline benchmarks for evaluating novel STING agonist analogues [2].

Efficacy Studies in Nervous System Tumors

SR-717 has demonstrated superior antitumor efficacy over E7766 in preclinical models of neuroblastoma and glioblastoma. It is therefore a preferred tool for investigating STING agonist therapy in these specific cancer indications [3].

In Vivo PD and PK Studies

The established pharmacokinetic profile of SR-717 in mice (t1/2 = 2.5 h, Vdss = 1.8 L/kg) enables researchers to design dosing regimens that maintain therapeutic exposures in target tissues, including immune organs .

Application
Selection Property
Validation Focus
STING-dependent immune signaling studies
Confirmed CD8+ T cell and NK cell activation, PD-L1 induction
Immune cell activation endpoints; PD-L1 expression
SAR and lead optimization studies
X-ray co-crystal structure available (PDB: 6XNN, 6XNP)
Binding mode and affinity benchmark comparison
Nervous system tumor model endpoint research
Reported model-response advantage over E7766 comparator
Neuroblastoma/glioblastoma growth inhibition endpoints
In vivo PK/PD and exposure modeling
Defined mouse PK parameters and tissue distribution
Dosing regimen design and target tissue exposure validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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